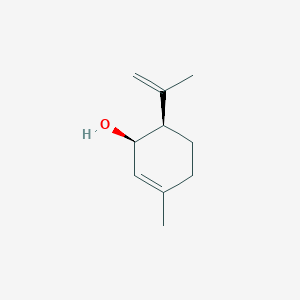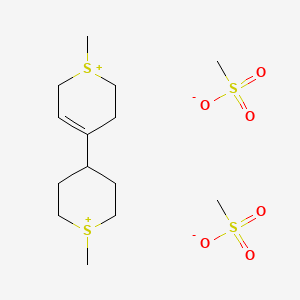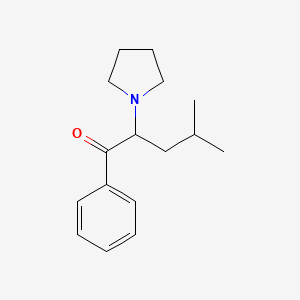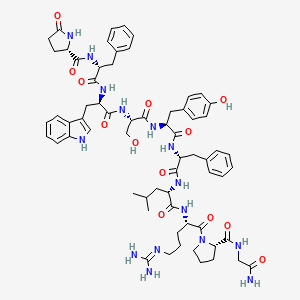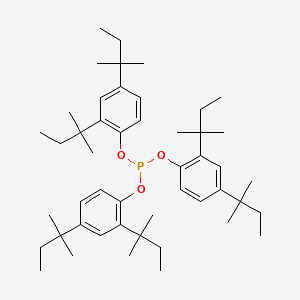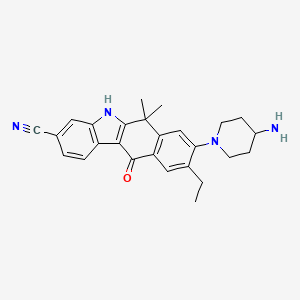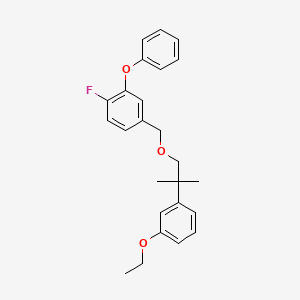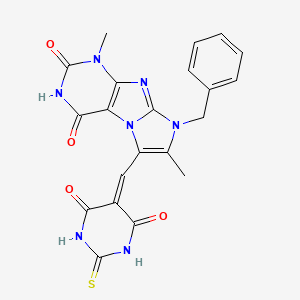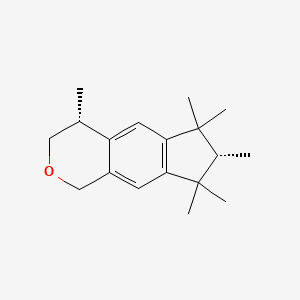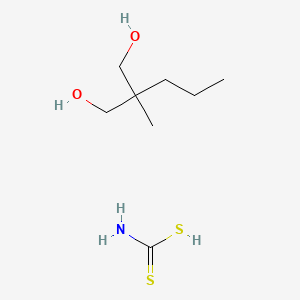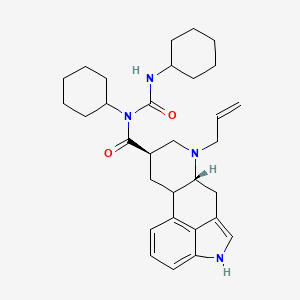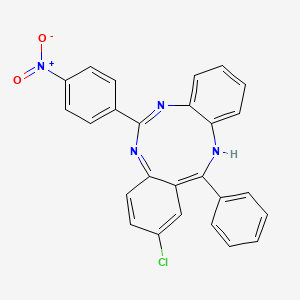
2-Chloro-6-(4-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(4-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a chloro group, a nitrophenyl group, and a phenyl group attached to a dibenzo triazonine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution of cyanuric chloride with appropriate aromatic amines and alkoxides. The reaction conditions often require refluxing in solvents such as 1,4-dioxane or 1,2-dichloroethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
2-Chloro-6-(4-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazines depending on the nucleophile used.
科学的研究の応用
2-Chloro-6-(4-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-Chloro-6-(4-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds share a similar triazine core but differ in the substituents attached to the core.
Pinacol Boronic Esters: While not structurally similar, these compounds are also valuable in organic synthesis and share some common reaction mechanisms.
Uniqueness
2-Chloro-6-(4-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
特性
CAS番号 |
103686-99-3 |
|---|---|
分子式 |
C26H17ClN4O2 |
分子量 |
452.9 g/mol |
IUPAC名 |
2-chloro-6-(4-nitrophenyl)-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C26H17ClN4O2/c27-19-12-15-22-21(16-19)25(17-6-2-1-3-7-17)28-23-8-4-5-9-24(23)30-26(29-22)18-10-13-20(14-11-18)31(32)33/h1-16,28H |
InChIキー |
VDVCFZQMHFDMHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)C5=CC=C(C=C5)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


